molecular formula C25H18ClNO4 B2820680 8-benzoyl-6-[(4-chlorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 904450-56-2

8-benzoyl-6-[(4-chlorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2820680
CAS No.: 904450-56-2
M. Wt: 431.87
InChI Key: PBJLFLHEMKQVEY-UHFFFAOYSA-N
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Description

8-Benzoyl-6-[(4-chlorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one (CAS: 904450-56-2) is a polycyclic compound featuring a [1,4]dioxino[2,3-g]quinolin-9-one core. Its structure includes a benzoyl group at position 8 and a 4-chlorobenzyl substituent at position 4.

Properties

IUPAC Name

8-benzoyl-6-[(4-chlorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClNO4/c26-18-8-6-16(7-9-18)14-27-15-20(24(28)17-4-2-1-3-5-17)25(29)19-12-22-23(13-21(19)27)31-11-10-30-22/h1-9,12-13,15H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJLFLHEMKQVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=CC=C4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzoyl-6-[(4-chlorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-benzoyl-6-[(4-chlorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

8-benzoyl-6-[(4-chlorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-benzoyl-6-[(4-chlorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

4-Fluorophenyl Analogs
  • 6-[(4-Fluorophenyl)methyl]-8-benzoyl Derivative (CAS: 866341-26-6):
    • Molecular Weight: 415.4 g/mol; XLogP3: 4.5.
    • The 4-fluorobenzyl group reduces molecular weight compared to the 4-chloro analog. Fluorine’s electronegativity may enhance binding affinity in biological targets due to stronger dipole interactions .
3-Fluorophenyl Analog
  • 6-[(3-Fluorophenyl)methyl]-8-(4-methoxybenzoyl) Derivative (ChemDiv ID: C567-0348): Molecular Formula: C26H20FNO5; Molecular Weight: 445.4 g/mol.
4-Methoxyphenyl Analogs
  • 6-[(4-Methoxyphenyl)methyl]-8-(4-ethoxybenzoyl) Derivative (CAS: 866865-95-4):
    • Molecular Weight: 471.5 g/mol; XLogP3: 4.6.
    • Methoxy and ethoxy groups increase hydrophilicity (Topological Polar Surface Area: 74.3 vs. 55.8 for the target compound), which may improve solubility but reduce membrane permeability .

Variations in the Benzoyl Group

  • This modification could enhance interactions with polar enzymatic pockets .

Core Scaffold Modifications

  • Furo[3,4-b]quinolin-1-one Derivatives (Compounds 8a and 9a from ): Compound 9a: Contains an expanded dioxane ring with two oxygen atoms. Demonstrates potent activity against COLO 205 colon cancer cells (IC50 < 1 µM), highlighting the impact of oxygen content on antitumor efficacy .
  • Diketopiperazine-Fused Analogs ():

    • E.g., (6S,11aS)-6-(4-Bromophenyl)-10-(thiophen-2-ylmethyl) derivative (Melting Point: 224–226°C). The fused diketopiperazine ring introduces conformational constraints, improving target specificity in enzyme inhibition .

Molecular Properties and Bioactivity Correlations

Table 1: Key Properties of Selected Analogs

Compound (CAS/ChemDiv ID) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Notable Property/Activity
Target Compound (904450-56-2) C27H19ClNO4 456.9 ~5.0 8-Benzoyl, 6-(4-chlorobenzyl) Rigid scaffold, potential CNS activity
866341-26-6 C26H17FNO4 415.4 4.6 8-Benzoyl, 6-(4-fluorobenzyl) Enhanced dipole interactions
C567-0348 C26H20FNO5 445.4 4.8 8-(4-Methoxybenzoyl), 6-(3-fluorobenzyl) Altered steric effects
866865-95-4 C28H25NO6 471.5 4.8 8-(4-Ethoxybenzoyl), 6-(4-methoxybenzyl) Improved solubility (TPSA: 74.3)
Compound 9a () C24H22N2O6 434.4 3.5 Expanded dioxane ring, 3,4,5-trimethoxyphenyl Anticancer activity (COLO 205 cells)

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